2-Methyl-3-(oxan-2-yloxy)propan-1-ol
Description
2-Methyl-3-(oxan-2-yloxy)propan-1-ol is a tertiary alcohol featuring a propanol backbone substituted with a methyl group at position 2 and an oxane (tetrahydropyran) ether moiety at position 2. The oxan-2-yloxy group imparts unique steric and electronic properties, influencing solubility, stability, and reactivity. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials chemistry, where ether-protected alcohols are used to modulate polarity or protect reactive sites during multi-step reactions .
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methyl-3-(oxan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-8(6-10)7-12-9-4-2-3-5-11-9/h8-10H,2-7H2,1H3 |
InChI Key |
JXKZGAOHTFCZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)COC1CCCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with 2-methyl-3-(oxan-2-yloxy)propan-1-ol but differ in substituents, leading to distinct physicochemical behaviors:
*Estimated based on molecular formula.
Physicochemical Properties
- Boiling Points: Linear alcohols (e.g., propan-1-ol, butan-1-ol) exhibit increasing boiling points with chain length and reduced branching due to enhanced van der Waals interactions . The target compound’s oxane ether likely increases boiling point compared to non-polar substituents (e.g., naphthyl ) but remains lower than highly polar sulfonyl derivatives .
- Solubility : The oxane ether’s moderate polarity balances hydrophilic (ether oxygen) and hydrophobic (methyl and cyclic structure) traits, offering solubility in semi-polar solvents (e.g., ethyl acetate). In contrast, triisopropylsilyloxy and naphthyl analogs are more hydrophobic.
- Acidity : The target’s alcohol group is less acidic than sulfonyl-substituted analogs (e.g., ) due to the electron-donating nature of the oxane ether, which stabilizes the protonated form.
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